molecular formula CNNaO B8045921 NaNCO

NaNCO

Cat. No.: B8045921
M. Wt: 65.007 g/mol
InChI Key: RVZHUQPIBHMAEX-UHFFFAOYSA-N
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Description

Sodium cyanate (NaNCO) is an inorganic compound that consists of sodium (Na), nitrogen (N), carbon ©, and oxygen (O). It is a white crystalline solid that is soluble in water and has a molar mass of 65.0066 g/mol . Sodium cyanate is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium cyanate can be synthesized through the reaction of sodium carbonate (Na2CO3) and urea (CO(NH2)2). The reaction is carried out by heating the mixture to around 150°C, which produces sodium cyanate, carbon dioxide (CO2), ammonia (NH3), and water (H2O) . The reaction can be represented as follows:

Na2CO3+2CO(NH2)22NaNCO+CO2+2NH3+H2O\text{Na}_2\text{CO}_3 + 2 \text{CO(NH}_2\text{)}_2 \rightarrow 2 \text{this compound} + \text{CO}_2 + 2 \text{NH}_3 + \text{H}_2\text{O} Na2​CO3​+2CO(NH2​)2​→2this compound+CO2​+2NH3​+H2​O

Industrial Production Methods

In industrial settings, sodium cyanate is produced using a similar method, but on a larger scale. The process involves the continuous feeding of sodium carbonate and urea into a reactor, where the reaction takes place at elevated temperatures. The resulting sodium cyanate is then purified and crystallized for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium cyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sodium cyanate involves its ability to react with various biological molecules. Sodium cyanate can react with amino groups in proteins and nucleic acids, leading to the formation of carbamoylated derivatives. This reaction can alter the function of these molecules and affect various cellular processes . Sodium cyanate can also inhibit the activity of certain enzymes by modifying their active sites .

Comparison with Similar Compounds

Similar Compounds

    Sodium cyanide (NaCN): Sodium cyanide is a highly toxic compound that is used in mining and electroplating.

    Potassium cyanate (KOCN): Potassium cyanate is similar to sodium cyanate in terms of its chemical structure and reactivity.

    Ammonium cyanate (NH4OCN): Ammonium cyanate is another cyanate compound that is used in chemical synthesis.

Uniqueness of Sodium Cyanate

Sodium cyanate is unique among cyanate compounds due to its relatively low toxicity and stability. It is less reactive than sodium cyanide and can be handled more safely in laboratory and industrial settings. Additionally, sodium cyanate’s ability to form stable carbamoylated derivatives makes it useful in various biochemical and medical applications .

Properties

InChI

InChI=1S/CNO.Na/c2-1-3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZHUQPIBHMAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[N-])=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CNNaO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

65.007 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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